molecular formula C14H15FN4O2 B6950849 N-[1-(2-fluoroethyl)pyrazol-4-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide

N-[1-(2-fluoroethyl)pyrazol-4-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide

Cat. No.: B6950849
M. Wt: 290.29 g/mol
InChI Key: OJDUUXPWIHMCBU-UHFFFAOYSA-N
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Description

N-[1-(2-fluoroethyl)pyrazol-4-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluoroethyl group and an indolizine core, making it a subject of study in medicinal chemistry and material science.

Properties

IUPAC Name

N-[1-(2-fluoroethyl)pyrazol-4-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c15-5-7-18-9-10(8-16-18)17-14(21)12-3-4-13(20)11-2-1-6-19(11)12/h1-2,6,8-9,12H,3-5,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDUUXPWIHMCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CN2C1C(=O)NC3=CN(N=C3)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluoroethyl)pyrazol-4-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is then functionalized with a fluoroethyl group. The indolizine core is synthesized separately and subsequently coupled with the pyrazole derivative under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluoroethyl)pyrazol-4-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(2-fluoroethyl)pyrazol-4-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[1-(2-fluoroethyl)pyrazol-4-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-fluoroethyl)pyrazol-4-yl]-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
  • N-[1-(2-fluoroethyl)pyrazol-4-yl]-2-(oxan-4-yl)pyrazole-3-carboxamide

Uniqueness

N-[1-(2-fluoroethyl)pyrazol-4-yl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide stands out due to its indolizine core, which imparts unique electronic properties and potential biological activities not found in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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